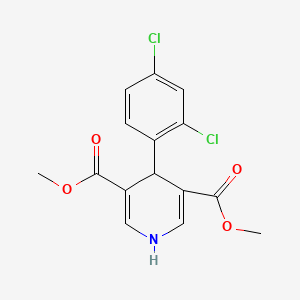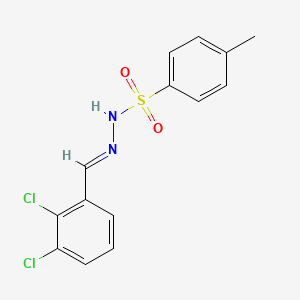
4-(2,4-二氯苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The compound has been synthesized through multiple methodologies, including four-component reactions and Hantzsch condensation reactions. Jing Sun et al. (2011) developed an efficient protocol for the synthesis of structurally diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, which could relate to the synthetic pathway of similar compounds, via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Jing Sun, E. Xia, Qun-yan Wu, & Chaoguo Yan, 2011). Additionally, Wenwen Zhang et al. (2009) synthesized a closely related dihydropyridine derivative via Hantzsch condensation reaction promoted by microwave irradiation under solvent-free conditions, highlighting a synthetic route that could potentially be adapted for the target compound (Wenwen Zhang, Ning Pan, & Qingjian Liu, 2009).
Molecular Structure Analysis
The molecular structure and spectral properties of similar dihydropyridine compounds have been extensively studied. Yi Li et al. (2014) characterized a series of novel 1,4-dihydro-2,6- dimethyl-3,5-pyridinedicarboxamides using various spectroscopic techniques and X-ray crystallography, providing insight into the molecular structure that could be relevant to dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (Yi Li, Yuanyuan Liu, Xuejuan Chen, Xiaohui Xiong, & Fang-shi Li, 2014).
Chemical Reactions and Properties
The reactivity of dimethyl acetylenedicarboxylate, a key component in the synthesis of related compounds, has been explored in various reactions, including its addition to 4-(pyrrolidin-1-yl)coumarin and 1-methyl-4-(pyrrolidin-1-yl)quinolin-2(1H)-one. These studies can provide insights into the reactivity of the compound and its potential for participating in various chemical transformations (David J. Haywood & Stewart T. Reid, 1977).
Physical Properties Analysis
The physical properties of dihydropyridine derivatives, such as melting points, solubility, and crystalline structure, have been characterized in several studies. The detailed structural analysis through spectroscopic techniques and crystallography aids in understanding the physical properties and stability of these compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, have been thoroughly investigated for dihydropyridine derivatives. Research by Yahya Nural et al. (2018) on a related compound synthesized by cyclization reactions offers insights into the chemical behavior, including acid dissociation constants and antimicrobial activity, which could be relevant for understanding the chemical properties of dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (Yahya Nural, Muge Gemili, N. Seferoğlu, E. Şahin, Mahmut Ülger, & H. Sari, 2018).
科学研究应用
对肺动脉高压的治疗作用
研究调查了 4-(2,4-二氯苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯(在研究中称为 DCDDP)对大鼠慢性肺动脉高压 (PH) 的影响。结果表明,DCDDP 可显著降低肺动脉压和肺阻力。其机制包括减少肺组织中的自由基和 5-HT(血清素)含量,表明其具有由单克罗塔林 (MCT) 诱发的 PH 的治疗潜力 (Li 等人,2002)。
酰化反应的催化剂
另一项研究探讨了使用 4-(N,N-二甲氨基)吡啶盐酸盐 (DMAP·HCl),一种吡啶二甲酸酯结构的衍生物,作为惰性醇和酚酰化的可循环催化剂。这项研究证明了该化合物在无碱条件下促进酰化的效用,提供了对其反应机理和在有机合成中的潜在应用的见解 (Liu 等人,2014)。
芳构化过程
已经研究了 4-(2,4-二氯苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯及其类似物在超声促进下借助粘土负载的硝酸铜进行芳构化的能力。该过程涉及二乙基、4-二氢-2,6-二甲基-3,5-吡啶二甲酸酯的氧化,突出了该化合物在化学合成和探索声化学对反应途径的影响中的相关性 (Maquestiau 等人,1991)。
光谱表征和 DFT 计算
一项关于新型 1,4-二氢-2,6-二甲基-3,5-吡啶二甲酸酰胺(与 4-(2,4-二氯苯基)-1,4-二氢-3,5-吡啶二甲酸二甲酯密切相关)的研究涉及它们的合成和全面的光谱表征。该研究结合了密度泛函理论 (DFT) 和时变 DFT 计算来阐明分子结构和光学性质,为药物开发和分析方法提供了宝贵的见解 (Li 等人,2014)。
未来方向
属性
IUPAC Name |
dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4/c1-21-14(19)10-6-18-7-11(15(20)22-2)13(10)9-4-3-8(16)5-12(9)17/h3-7,13,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZQGIYUODXOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)
![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)



![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)



